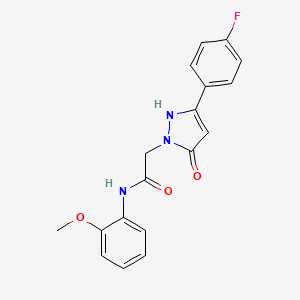

2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-fluorophenyl)-3-oxo-1H-pyrazol-2-yl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3/c1-25-16-5-3-2-4-14(16)20-17(23)11-22-18(24)10-15(21-22)12-6-8-13(19)9-7-12/h2-10,21H,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLSGWWRPYLOMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, highlighting its antimicrobial, anticancer, and anti-inflammatory properties, while also presenting relevant data tables and case studies.

Molecular Formula

- C : 18

- H : 18

- F : 1

- N : 3

- O : 2

Molecular Weight

- Approximately 309.35 g/mol

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds found that derivatives similar to the target compound showed promising results against a range of pathogens. For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Escherichia coli |

| 13 | 0.30 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro studies. The compound displayed cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be significantly low, indicating potent anticancer activity.

Table 2: Cytotoxicity Against Cancer Cell Lines

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects. Studies have indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The inhibition of COX-2 was observed with IC50 values suggesting moderate activity against inflammation-related pathways .

Case Studies

-

Antimicrobial Efficacy Study :

A series of experiments were conducted to evaluate the antimicrobial efficacy of various pyrazole derivatives, including the target compound. The study utilized time-kill assays and biofilm formation inhibition tests against clinical isolates, confirming the compound's potential as an effective antimicrobial agent. -

Cytotoxicity Assessment :

In another study focused on anticancer activity, the compound was tested against multiple cancer cell lines using MTT assays to assess cell viability post-treatment. Results indicated significant cytotoxicity at low concentrations, supporting its development as a potential chemotherapeutic agent.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : Studies suggest that these compounds may induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.

- Case Study : In vitro studies have demonstrated that derivatives of this compound inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves modulation of cell cycle regulators and mitochondrial pathways leading to apoptosis.

Anti-inflammatory Effects

The compound's structural characteristics imply potential anti-inflammatory activity:

- Inhibition of Cytokines : Similar compounds have been shown to inhibit pro-inflammatory cytokines in vitro, indicating their potential role in treating inflammatory diseases.

- Case Study : An investigation involving animal models of arthritis revealed that related compounds significantly reduced joint inflammation and pain by lowering levels of inflammatory markers such as TNF-alpha and IL-6.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for specific protein kinases involved in cell proliferation and survival pathways. This inhibition could potentially lead to reduced tumor growth in cancer models.

| Application | Mechanism of Action | Case Study Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis via caspase activation | In vitro studies on breast and prostate cancer cell lines |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Animal model studies on arthritis |

| Enzyme Inhibition | Inhibits protein kinases involved in cell proliferation | Preliminary studies on kinase activity |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural similarities with several acetamide derivatives and heterocyclic analogs (Table 1):

Key Observations :

- Pyrazole vs.

- Substituent Effects : The 2-methoxyphenyl group in the target compound differs from the 4-nitrophenyl (2c) and 4-methylphenyl (E239-0268) groups, altering electronic and steric profiles. Methoxy groups generally improve solubility but may reduce metabolic stability compared to nitro or chloro substituents.

- Complex Heterocycles : E239-0268 and compound 7a incorporate additional rings (thiazole, isoxazole), which may confer distinct pharmacological properties but increase synthetic complexity.

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs like 2c (123°C) and 7a (249–251°C) suggest that heterocyclic systems (e.g., pyrazole, isoxazole) increase melting points due to enhanced intermolecular interactions .

- Spectral Data : The IR absorption at 1712 cm⁻¹ in 2c corresponds to the acetamide carbonyl stretch, a feature likely shared with the target compound.

Pharmacological Considerations

While pharmacological data for the target compound are absent, structural analogs highlight trends:

- Pyrazole Derivatives : Compounds like E239-0268 and 26 are often screened for anticancer activity due to their ability to modulate kinase or protease targets.

- Fluorine and Methoxy Groups : These substituents are associated with improved bioavailability and target affinity in drug design, as seen in 2c and 2d .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound, and how can purity be validated?

- Synthesis : A multi-step approach is typically employed. For example, condensation of 4-fluorophenyl-substituted pyrazolone intermediates with chloroacetylated precursors under basic conditions (e.g., K₂CO₃ in DMF) is common . Reaction progress should be monitored via TLC.

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and confirm via ¹H/¹³C NMR spectroscopy. For crystalline samples, single-crystal X-ray diffraction (SHELX programs ) ensures structural fidelity.

Q. How can hydrogen-bonding interactions in the crystal structure be systematically analyzed?

- Method : Perform X-ray crystallography and refine the structure using SHELXL . Use graph set analysis (e.g., Etter’s rules) to categorize hydrogen-bonding motifs (e.g., R₂²(8) patterns) . Tools like Mercury (CCDC) can visualize and quantify bond distances/angles.

Q. What spectroscopic techniques are critical for characterizing the acetamide moiety?

- FT-IR : Confirm the presence of amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹).

- NMR : Look for acetamide carbonyl signals at δ ~165–170 ppm (¹³C) and NH protons at δ ~8–10 ppm (¹H, DMSO-d₆). Compare with analogs like N-(4-Methoxyphenyl)acetamide .

Advanced Research Questions

Q. How to design experiments assessing the compound’s environmental fate and biodegradation?

- Experimental Design : Follow OECD guidelines for ready biodegradability (Test 301). Use LC-MS/MS to track degradation products in water/soil matrices. Include controls for abiotic degradation (e.g., dark vs. UV exposure) .

- Data Analysis : Apply first-order kinetics to model half-lives. Cross-reference with PubChem data for structurally similar compounds (e.g., fluorophenyl-thiadiazole derivatives ).

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

- Methodological Audit : Verify assay conditions (e.g., solvent/DMSO concentration, cell line viability). Reproduce results using standardized protocols (e.g., MTT assay for cytotoxicity).

- Advanced Techniques : Use molecular docking (AutoDock Vina) to compare binding affinities across protein conformations. Cross-validate with SAR studies on pyrazolone-acetamide derivatives .

Q. How can computational modeling predict metabolic pathways and toxicity?

- In Silico Tools : Employ SwissADME for CYP450 metabolism predictions and ProTox-II for toxicity profiling. Validate with experimental microsomal stability assays (e.g., rat liver S9 fractions).

- Case Study : Compare predictions with in vivo data from structurally related compounds (e.g., triazole-carboxamide analogs ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.